molecular formula C21H35BrO5 B14183299 1-Bromo-2,3,4,5,6-pentapropoxybenzene CAS No. 870527-96-1

1-Bromo-2,3,4,5,6-pentapropoxybenzene

Cat. No.: B14183299
CAS No.: 870527-96-1
M. Wt: 447.4 g/mol
InChI Key: CCQBZPLLEONFIY-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,5,6-pentapropoxybenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and five propoxy groups. This compound is part of the broader class of polysubstituted benzenes, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5,6-pentapropoxybenzene typically involves a multi-step process. One common method is the bromination of a pentapropoxybenzene precursor. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4,5,6-pentapropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3 in dichloromethane.

    Nitration: HNO3/H2SO4.

    Friedel-Crafts Alkylation: Alkyl halides/AlCl3.

    Oxidation: KMnO4 or CrO3 in acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous conditions.

Major Products:

    Substitution Reactions: Formation of substituted benzenes with various functional groups.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4,5,6-pentapropoxybenzene involves its interaction with molecular targets through its bromine and propoxy substituents. The bromine atom can participate in electrophilic interactions, while the propoxy groups can engage in hydrogen bonding and hydrophobic interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,3,4,5,6-pentapropoxybenzene is unique due to the presence of multiple propoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

870527-96-1

Molecular Formula

C21H35BrO5

Molecular Weight

447.4 g/mol

IUPAC Name

1-bromo-2,3,4,5,6-pentapropoxybenzene

InChI

InChI=1S/C21H35BrO5/c1-6-11-23-17-16(22)18(24-12-7-2)20(26-14-9-4)21(27-15-10-5)19(17)25-13-8-3/h6-15H2,1-5H3

InChI Key

CCQBZPLLEONFIY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C(=C1OCCC)OCCC)Br)OCCC)OCCC

Origin of Product

United States

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